molecular formula C16H26ClNO B13410400 (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Katalognummer: B13410400
Molekulargewicht: 283.83 g/mol
InChI-Schlüssel: OBKSBQUAVIMCMV-XZPOUAKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with various functional groups

Vorbereitungsmethoden

The synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as alkyl halides, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Analyse Chemischer Reaktionen

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring or the phenylpropyl side chain are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research may explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or its potential effects on specific medical conditions.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Wirkmechanismus

The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C16H26ClNO

Molekulargewicht

283.83 g/mol

IUPAC-Name

(2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine;hydrochloride

InChI

InChI=1S/C16H25NO.ClH/c1-13(9-16-7-5-4-6-8-16)10-17-11-14(2)18-15(3)12-17;/h4-8,13-15H,9-12H2,1-3H3;1H/t13?,14-,15+;

InChI-Schlüssel

OBKSBQUAVIMCMV-XZPOUAKSSA-N

Isomerische SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=CC=C2.Cl

Kanonische SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.